3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups, including a sulfonyl group, a piperazine ring, and a fluorine atom. These substitutions impart unique chemical and physical properties to the compound, making it of interest for research and industrial applications.
Preparation Methods
The synthesis of 3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base like pyridine.
Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-ethylpiperazine under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds to 3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one include other quinoline derivatives with various substitutions. These compounds might share some chemical properties but differ in their biological activities or industrial applications. Examples of similar compounds include:
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with an oxidized quinoline core, often used in research.
Sulfonyl-Substituted Quinolines: Compounds with a sulfonyl group attached to the quinoline core, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-4-17-6-8-18(9-7-17)32(30,31)23-16-26(3)21-15-22(20(25)14-19(21)24(23)29)28-12-10-27(5-2)11-13-28/h6-9,14-16H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFGJBTVWRUZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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